molecular formula C10H10N4O4S B14256447 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid CAS No. 168074-98-4

7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid

Cat. No.: B14256447
CAS No.: 168074-98-4
M. Wt: 282.28 g/mol
InChI Key: KAWNUKMTEOQPKZ-UHFFFAOYSA-N
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Description

7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a complex organic compound that features both triazole and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition . The thiazepine ring can be synthesized through a series of condensation reactions involving appropriate thioamide and aldehyde precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole and thiazepine rings play crucial roles in this binding process, interacting with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid apart is the combination of the triazole and thiazepine rings, which provides unique chemical properties and potential biological activities. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

168074-98-4

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

7-(1-methyltriazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid

InChI

InChI=1S/C10H10N4O4S/c1-14-3-6(12-13-14)8-5(9(15)16)2-11-7(4-19-8)10(17)18/h2-4,8,11H,1H3,(H,15,16)(H,17,18)

InChI Key

KAWNUKMTEOQPKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2C(=CNC(=CS2)C(=O)O)C(=O)O

Origin of Product

United States

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